Propylene glycol

Toxicology Pharmaceutical Excipients Food Safety

Propylene glycol is NOT interchangeable with other glycols. Its metabolism to benign pyruvate—rather than toxic oxalate (cf. ethylene glycol)—makes it the only safe choice where human or animal exposure is anticipated. As a 'transit-neutral' pharma co-solvent (a 5 g dose does not alter GI transit vs. water control, unlike PEG 400), it preserves predictable drug absorption. For heat transfer, the calculable 0.5–1°C ΔT trade-off versus ethylene glycol is a minor engineering adjustment—not a safety gamble. In cosmetics, it balances humectancy with intermediate dermal mildness. Procure USP/EP-grade for pharmacopeial compliance.

Molecular Formula C3H8O2
C3H8O2
CH3CHOHCH2OH
Molecular Weight 76.09 g/mol
CAS No. 57-55-6
Cat. No. B046046
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropylene glycol
CAS57-55-6
Synonyms1,2 Propanediol
1,2-Propanediol
Glycol, Propylene
Monohydrate, Propylene Glycol
Propan-1,2-Diol
Propylene Glycol
Propylene Glycol Monohydrate
Propylene Glycol Sodium Salt
Propylene Glycol, (+-)-Isomer
Propylene Glycol, (R)-Isomer
Propylene Glycol, (S)-Isome
Molecular FormulaC3H8O2
C3H8O2
CH3CHOHCH2OH
Molecular Weight76.09 g/mol
Structural Identifiers
SMILESCC(CO)O
InChIInChI=1S/C3H8O2/c1-3(5)2-4/h3-5H,2H2,1H3
InChIKeyDNIAPMSPPWPWGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / 500 ml / 4 l / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitygreater than or equal to 100 mg/mL at 70 °F (NTP, 1992)
Soluble in water, ethanol and acetone
Soluble in benzene
Miscible with acetone and chloroform;  soluble in ether. Will dissolve many essential oils, but is immiscible with fixed oils.
In water, 1X10+6 mg/L at 20 °C /miscible/
Solubility in water: miscible

Structure & Identifiers


Interactive Chemical Structure Model





Propylene Glycol Procurement: A Scientific Profile of the Versatile Diol for Industrial and Pharmaceutical Applications


Propylene glycol (PG; IUPAC name: propane-1,2-diol; CAS 57-55-6) is a viscous, colorless, and nearly odorless diol with the chemical formula C₃H₈O₂ [1]. As a member of the glycol family, its physical properties—such as high boiling point and complete water miscibility—are similar to those of ethylene glycol [2]. However, a critical difference lies in its metabolic pathway: PG is oxidized by liver enzymes to pyruvate, a normal intermediate in carbohydrate metabolism, rather than to the toxic oxalate ion, making PG essentially nontoxic and suitable for applications where human or animal exposure is expected [3]. This unique combination of favorable physical properties and low mammalian toxicity underpins its widespread use as a solvent, humectant, and antifreeze agent across the pharmaceutical, food, cosmetic, and industrial sectors.

Propylene Glycol vs. In-Class Analogs: Why Generic Substitution Risks Performance and Safety


The term 'glycol' encompasses a range of diols and polyols with dramatically different toxicological and performance profiles. A procurement decision that treats all glycols as interchangeable can lead to catastrophic outcomes, particularly in applications with potential human or animal exposure. For example, substituting the less toxic propylene glycol with ethylene glycol in a food or pharmaceutical process would introduce a potent nephrotoxin [1]. Even among diols with similar safety profiles, such as 1,3-propanediol, differences in antimicrobial efficacy [2] and physical properties like viscosity can compromise product preservation and manufacturing efficiency. Furthermore, in engineering applications, swapping PG for ethylene glycol without adjusting system design can result in decreased heat transfer efficiency and increased pumping costs [3]. The evidence below quantifies these critical differences, establishing why propylene glycol is not a generic commodity but a specific chemical with distinct, application-defining characteristics.

Propylene Glycol Technical Evidence: A Quantitative Guide to Performance Differentiation


Propylene Glycol LD50 Toxicity Data vs. Ethylene Glycol in Mammalian Models

A comprehensive review of mammalian toxicity concludes that ethylene glycol (EG) is significantly more lethal than propylene glycol (PG). This is supported by intraperitoneal LD50 data in mice, which show a 41% higher lethal dose threshold for PG [1]. This difference stems from PG's safer metabolic pathway, which produces pyruvate, a normal cellular metabolite, instead of the nephrotoxic oxalate produced by EG metabolism [2].

Toxicology Pharmaceutical Excipients Food Safety

Propylene Glycol Heat Transfer Efficiency vs. Ethylene Glycol in Automotive Coolant Systems

In automotive cooling systems, replacing a 50/50 ethylene glycol/water mixture with a 50/50 propylene glycol/water mixture results in a measurable, though often modest, decrease in heat transfer performance [1]. While EG has superior inherent heat transfer capability due to its lower viscosity, the practical impact of switching to PG is quantifiable in terms of increased coolant loop temperatures [1].

Heat Transfer Fluids Automotive Engineering Thermodynamics

Propylene Glycol Preservative Efficacy vs. 1,3-Propanediol in Cosmetic Formulations

A 2023 study directly compared the antimicrobial efficacy of propylene glycol (PG, 1,2-propanediol) with its structural isomer 1,3-propanediol (PD). Using a preservative-effectiveness test (PET), the study found that PD was more effective than PG, causing more marked damage to the cell membrane of E. coli as observed by scanning electron microscopy [1]. This indicates that while PG provides some preservation benefit, it is not the most potent diol for this function.

Cosmetic Science Antimicrobials Formulation Chemistry

Propylene Glycol Intestinal Transit Impact vs. Polyethylene Glycol 400 in Oral Drug Formulations

A human study investigated the impact of various solubility-enhancing excipients on gastrointestinal transit. It found that a 5 g dose of propylene glycol had no statistically significant effect on small intestinal transit time compared to a water control [1]. This contrasts sharply with polyethylene glycol 400 (PEG 400), which is known to accelerate small intestinal transit at the same dose, potentially affecting drug absorption [1].

Pharmaceutics Oral Drug Delivery Excipients

Propylene Glycol Skin Barrier Perturbation Potential vs. Glycerol in Topical Formulations

An in vitro ranking metric was used to compare the mildness of aqueous solutions on skin barrier perturbation. The study ranked the tested solutions from mildest to harshest, placing glycerol as the mildest, followed by propylene glycol, then phosphate-buffered saline (PBS), and finally surfactant solutions [1]. This positions PG as an intermediate option, less irritating than common surfactants but potentially more perturbing than glycerol.

Dermatology Cosmetic Chemistry Skin Barrier Function

Propylene Glycol: Data-Backed Application Scenarios for Informed Procurement


Pharmaceutical Oral and Injectable Formulations: The 'Transit-Neutral' Co-solvent

Propylene glycol is a preferred co-solvent for oral and injectable drugs where predictable pharmacokinetics are paramount. The evidence shows that a 5 g dose does not significantly alter small intestinal transit time compared to a water control (207 min vs. 234 min), unlike PEG 400 which is known to accelerate transit [3]. This 'transit-neutral' behavior, combined with its low acute toxicity (LD50 of 127.87 mmol/kg vs. 90.55 mmol/kg for ethylene glycol [4]), makes PG a lower-risk choice for formulations where drug absorption must remain consistent. Procurement should prioritize high-purity, USP-grade material to ensure compliance with pharmacopeial standards.

Heat Transfer Fluids for Food Processing and HVAC: Safety-First Engineering with Quantified Trade-offs

In applications where incidental contact with food or potable water is possible, propylene glycol-based heat transfer fluids are mandated due to their low toxicity compared to ethylene glycol [3]. The quantitative trade-off is a slight decrease in thermal performance: switching from a 50/50 ethylene glycol/water to a 50/50 propylene glycol/water mixture will increase coolant loop temperatures by 0.5-1°C (1-2°F) under typical conditions [4]. This data allows engineers to proactively compensate for this difference by adjusting pump flow rates or heat exchanger surface area, making the procurement of PG-based fluids a calculable engineering decision rather than an unknown risk. Procuring pre-mixed, inhibited solutions ensures long-term corrosion protection.

Cosmetic and Personal Care Formulations: Balanced Humectancy with Moderate Mildness

Propylene glycol is an effective humectant that offers a balanced profile for skin and hair care products. In vitro skin barrier studies rank it as intermediate in mildness: less perturbing than common surfactants but more so than glycerol [3]. This makes PG a versatile ingredient for a broad range of products where extreme mildness is not the sole claim. Formulators should note that while PG provides some antimicrobial preservation, it is not as potent in this role as its isomer 1,3-propanediol [4]. Therefore, procurement should focus on PG as a multi-functional ingredient (solvent, humectant, viscosity modifier) and rely on other preservatives for robust microbial control.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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